molecular formula C18H23ClN2O B586257 2-Hydroxydesmethylimipramine hydrochloride CAS No. 59259-75-5

2-Hydroxydesmethylimipramine hydrochloride

Cat. No. B586257
CAS RN: 59259-75-5
M. Wt: 318.845
InChI Key: LCRZCUOKZSTKBD-UHFFFAOYSA-N
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Description

2-Hydroxydesmethylimipramine hydrochloride, also known as 2-HDMI, is a tricyclic antidepressant compound . It is a derivative of imipramine, a widely used antidepressant medication . The compound has been extensively studied for its potential applications in clinical research and its impact on the body’s biochemical and physiological systems .


Molecular Structure Analysis

The molecular formula of 2-Hydroxydesmethylimipramine hydrochloride is C18H22N2O•HCl . It has a molecular weight of 318.84 . The exact molecular structure can be determined using techniques such as X-ray crystallography .

Mechanism of Action

Although the exact mechanism of action of 2-HDMI is not fully understood, it is believed to modulate various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . It is thought to function as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron and ultimately increasing their availability in the synaptic cleft .

properties

IUPAC Name

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRZCUOKZSTKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670080
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59259-75-5
Record name 2-Hydroxydesmethylimipramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYDESMETHYLIMIPRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24P99RZ3BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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